BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Neuropharmacology Chemical Biology

Select this compound to interrogate mu-opioid receptor pharmacology with structural precision. Its N-(4-isopropoxybenzoyl) group mimics the essential N-acyl pharmacophore for receptor binding, while the 3-imidazole ring may confer subtype selectivity. The elevated cLogP (~3.5–4.0 vs. ~1.2 for the unsubstituted scaffold) enables experimental validation of lipophilicity-driven BBB penetration. Deploy in radioligand displacement, PAMPA, or photoaffinity labeling studies where scaffold integrity and functional handle uniqueness are non-negotiable.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2320663-99-6
Cat. No. B2947160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane
CAS2320663-99-6
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
InChIInChI=1S/C20H25N3O2/c1-14(2)25-19-7-3-15(4-8-19)20(24)23-16-5-6-17(23)12-18(11-16)22-10-9-21-13-22/h3-4,7-10,13-14,16-18H,5-6,11-12H2,1-2H3
InChIKeyORCIMWOAQPBUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320663-99-6): Chemical Class and Baseline Characterization


The compound 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320663-99-6) is a synthetic derivative built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring an imidazole ring at the 3-position and a 4-isopropoxybenzoyl amide substituent on the bridge nitrogen [1]. The tropane core, combined with N-substituted benzamide moieties, is a privileged structure in neuropharmacology, with analogues in patent literature described as mu-opioid receptor antagonists [2]. This specific compound is offered as a research chemical, with the unsubstituted 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane scaffold commercially available as a dihydrochloride salt from established vendors .

Why Generic 8-Azabicyclo[3.2.1]octane Analogues Cannot Substitute for 2320663-99-6 in Research Procurement


The 8-azabicyclo[3.2.1]octane class encompasses compounds with markedly different pharmacodynamic profiles depending on the nature and position of substituents. The target compound features two distinct functional handles—a 3-imidazole and an N-(4-isopropoxybenzoyl) group—that jointly determine its molecular recognition properties [1]. Simple substitution with, for example, the unsubstituted 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1823495-83-5) would eliminate the benzamide moiety, which is critical for receptor affinity in related tropane-based ligands [2]. Similarly, exchanging the 4-isopropoxybenzoyl group for other acyl substituents alters lipophilicity (cLogP) and hydrogen-bond acceptor capacity, parameters that directly influence target engagement and off-target promiscuity [3]. Without a direct structural match, data reproducibility across studies cannot be assured.

Quantitative Differentiation Evidence for 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane (2320663-99-6)


Structural Differentiation: 4-Isopropoxybenzoyl Substituent Versus Unsubstituted Scaffold

The target compound (MW 339.44 g/mol, formula C20H25N3O2) [1] carries a bulky, lipophilic 4-isopropoxybenzoyl group absent in the commercially available scaffold 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 177.25 g/mol, formula C10H15N3) . This substitution adds 162.19 g/mol in molecular weight, introduces a benzamide pharmacophore, and creates a tertiary amide linkage. In related tropane-derived monoamine reuptake inhibitors, the presence of a substituted benzamide at the bridge nitrogen is a critical determinant of receptor subtype selectivity [2].

Medicinal Chemistry Neuropharmacology Chemical Biology

Lipophilicity Enhancement: cLogP Shift Relative to Core Scaffold

The addition of the 4-isopropoxybenzoyl group substantially increases predicted lipophilicity. While the unsubstituted 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane has a cLogP of approximately 1.2, the target compound is predicted to have a cLogP of ~3.5–4.0, based on the logP of a structurally related benzimidazole-azabicyclooctane (experimental logP 4.01) [1]. This shift of >2 log units places the compound in a more favorable range for blood-brain barrier penetration (typically cLogP 2–5) [2].

Physicochemical Profiling ADME Drug Design

Patent-Reported Activity Class: Mu-Opioid Receptor Antagonism Versus Inactive Scaffold

Patent US8664242B2 discloses 8-azabicyclo[3.2.1]octane compounds with N-substituted benzamide or sulfonamide groups as mu-opioid receptor antagonists [1]. The target compound shares the core tropane-imidazole architecture and contains an N-benzoyl substituent, placing it within the claimed structural scope. By contrast, the unsubstituted 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane lacks the N-acyl group required for mu-opioid receptor antagonist activity and is not reported to possess significant opioid receptor binding . No specific IC50 or Ki data for the target compound are available in the public domain.

Opioid Pharmacology Gastrointestinal Disorders Pain

Recommended Application Scenarios for 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane (2320663-99-6) Based on Available Evidence


Mu-Opioid Receptor Antagonist Screening

Based on the structural scope of US8664242B2, this compound is best deployed as a screening candidate for mu-opioid receptor antagonism [1]. Its N-(4-isopropoxybenzoyl) substituent mimics the N-acyl pharmacophore essential for receptor binding, making it suitable for primary binding assays (e.g., radioligand displacement on CHO cells expressing human μ-OR). The imidazole ring at the 3-position may additionally confer selectivity over delta and kappa opioid receptor subtypes, a common feature of heteroaryl-substituted tropane derivatives [1].

Structure-Activity Relationship (SAR) Exploration Around Tropane-Based Monoamine Reuptake Inhibitors

Patents such as US6150376A disclose bi- and tri-cyclic aza compounds as monoamine reuptake inhibitors [2]. The target compound, with its dual imidazole and 4-isopropoxybenzamide substituents, can serve as a probe for SAR studies investigating the steric and electronic requirements for dopamine, serotonin, and norepinephrine transporter inhibition. The lipophilic 4-isopropoxy group (via estimated cLogP ~3.5–4.0) [3] allows exploration of how increased hydrophobicity influences transporter selectivity relative to simpler N-acyl analogues.

Comparative Lipophilicity Profiling in CNS Penetration Studies

The predicted cLogP shift of >2 log units compared to the unsubstituted scaffold (estimated cLogP ~3.5–4.0 vs. ~1.2) [3] positions this compound as a tool for assessing lipophilicity-driven blood-brain barrier penetration. Researchers evaluating CNS drug design can use this compound alongside the polar scaffold (CAS 1823495-83-5) to experimentally validate in silico permeability predictions in models such as the parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 monolayers.

Chemical Biology Probe for Imidazole-Mediated Protein Interactions

The 3-imidazole substituent, coupled with the complex azabicyclic framework, offers a unique pharmacophore for investigating imidazole-dependent protein interactions, such as heme-binding or metal coordination [4]. The 4-isopropoxybenzoyl group further provides a structurally distinct handle for photoaffinity labeling or biotinylation for target identification studies, provided the synthesis and characterization of the compound are verified by the procurement source.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.